Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate
Overview
Description
Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate (EBDMC) is an organic compound with a wide range of applications in scientific research. It is a brominated derivative of the benzodiazepine family, and is used in a variety of experiments due to its unique properties. It has been used in the synthesis of various compounds, and has been studied for its potential use in drug development.
Scientific Research Applications
Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as organometallic compounds, polymers, and organosilicon compounds. It has also been used in the synthesis of pharmaceuticals, such as anti-depressants and anti-anxiety drugs, and in the study of the pharmacokinetics of drugs. Additionally, it has been used in the study of the structure and function of proteins, and in the study of the structure of DNA and RNA.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate is not yet fully understood. It is believed to interact with the GABA-A receptor, which is a type of neurotransmitter receptor found in the brain. This interaction is thought to cause an increase in the activity of the receptor, leading to an increase in the production of GABA, a neurotransmitter involved in regulating anxiety and stress.
Biochemical and Physiological Effects
Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to be a modulator of the GABA-A receptor, leading to an increase in the production of GABA. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects, as well as to have an effect on the metabolism of glucose.
Advantages and Limitations for Lab Experiments
Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, and can be synthesized in a variety of ways. Additionally, it is a relatively stable compound, and is not easily degraded. However, it is also a relatively expensive compound, and its effects may vary depending on the concentration used.
Future Directions
There are a number of potential future directions for research into Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate. For example, further research could be conducted into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted into its potential use in drug development, and into its potential use in the synthesis of other compounds. Finally, further research could be conducted into its potential use in the study of the structure and function of proteins and nucleic acids.
properties
IUPAC Name |
ethyl 7-bromo-1,2-dimethylbenzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-4-17-12(16)8-5-9(13)11-10(6-8)14-7(2)15(11)3/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIGPCAQPNVFRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)Br)N(C(=N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501154146 | |
Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1,2-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501154146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1437794-66-5 | |
Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1,2-dimethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1,2-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501154146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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